4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4th position, a naphthalen-2-yl group, and a nitro group at the 3rd position on the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide typically involves the following steps:
Coupling Reaction: The naphthalen-2-yl group can be introduced via a coupling reaction between 3-nitro-4-chlorobenzamide and naphthalene-2-boronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 4-amino-N-(naphthalen-2-yl)-3-nitrobenzamide.
Substitution: Products depend on the nucleophile used, e.g., 4-amino-N-(naphthalen-2-yl)-3-nitrobenzamide if an amine is used.
Scientific Research Applications
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s structural properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the chloro and naphthalen-2-yl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(naphthalen-2-yl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
3-nitro-N-(naphthalen-2-yl)benzamide: Lacks the chloro group, which may affect its binding properties and reactivity.
Uniqueness
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide is unique due to the presence of both the chloro and nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
330818-10-5 |
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Molecular Formula |
C17H11ClN2O3 |
Molecular Weight |
326.7 |
Purity |
95 |
Origin of Product |
United States |
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